molecular formula C10H9FN2O2 B2839076 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione CAS No. 954255-88-0

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2839076
CAS No.: 954255-88-0
M. Wt: 208.192
InChI Key: USLVGJSLMWRGQX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound is characterized by a pyrrolidine ring substituted with an amino group and a fluorophenyl group, making it a significant molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and succinic anhydride.

    Reaction Conditions: The reaction involves the condensation of 2-fluoroaniline with succinic anhydride under reflux conditions to form the intermediate product.

    Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:

Biological Activity

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its interactions with various biological targets and its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,5-diones with amine derivatives. The pyrrolidine core is crucial for the biological activity observed in various derivatives. The structural characteristics can be confirmed through spectroscopic methods such as NMR and mass spectrometry.

1. Enzyme Inhibition

Research indicates that pyrrolidine-2,5-dione derivatives exhibit significant enzyme inhibition properties. For instance, compounds structurally related to this compound have been shown to selectively inhibit human placental aromatase and cholesterol side chain cleavage (CSCC) enzymes. The inhibition constants (Ki) for some related compounds range from 0.8 to 1.75 µM, indicating potent inhibitory effects on these enzymes .

2. Receptor Binding Affinity

Several studies have highlighted the affinity of pyrrolidine derivatives for serotonin receptors. Compounds similar to this compound demonstrated high binding affinity for the 5-HT1A receptor and serotonin transporter (SERT). For example, certain derivatives showed significant affinity values that suggest potential applications in treating mood disorders .

3. Antimicrobial and Anticancer Activities

Pyrrolidine derivatives have also been evaluated for their antimicrobial and anticancer properties. A review indicated that these compounds could inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the disruption of cellular processes or interference with DNA replication.

Case Study 1: Aromatase Inhibition

In a study evaluating the efficacy of several pyrrolidine-2,5-dione derivatives as aromatase inhibitors, it was found that compounds with specific substitutions on the aromatic ring exhibited enhanced inhibitory activity compared to standard drugs used in hormone-sensitive cancers. This suggests that further modification of the structure could lead to more effective therapeutic agents .

Case Study 2: Antidepressant Activity

Another investigation explored the antidepressant potential of pyrrolidine derivatives through their interaction with serotonin receptors. The results indicated that certain compounds not only bind effectively but also modulate receptor activity, leading to behavioral changes in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which reveal how different substituents affect its pharmacological profile:

Substituent Effect on Activity
Amino groupIncreases binding affinity to receptors
Fluoro groupEnhances metabolic stability
Aromatic substitutionsModulates enzyme inhibition potency

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVGJSLMWRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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